molecular formula C10H11NO3 B13161306 4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-amine

4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-amine

Cat. No.: B13161306
M. Wt: 193.20 g/mol
InChI Key: WVDGCAFJUJGSGF-UHFFFAOYSA-N
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Description

4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-amine is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes three oxygen atoms and an amine group, which contribute to its reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,10-Trioxatricyclo[7400,3,7]trideca-1,3(7),8-trien-13-amine typically involves multiple steps, starting from simpler organic molecules One common synthetic route involves the cyclization of a precursor molecule under specific conditions to form the tricyclic core

    Cyclization: The precursor molecule undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the tricyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Ammonia, amine derivatives; often carried out in polar solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the tricyclic core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-one: Similar tricyclic structure but with a ketone group instead of an amine.

    2-methoxy-11-(2-methoxyphenyl)-4,6,10-trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-one:

Uniqueness

4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-amine is unique due to its amine group, which provides additional reactivity and potential for forming hydrogen bonds. This makes it particularly interesting for applications in medicinal chemistry and materials science, where such interactions are crucial.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-8-amine

InChI

InChI=1S/C10H11NO3/c11-7-1-2-12-8-4-10-9(3-6(7)8)13-5-14-10/h3-4,7H,1-2,5,11H2

InChI Key

WVDGCAFJUJGSGF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC3=C(C=C2C1N)OCO3

Origin of Product

United States

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